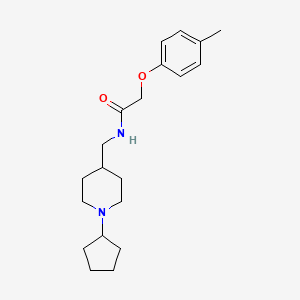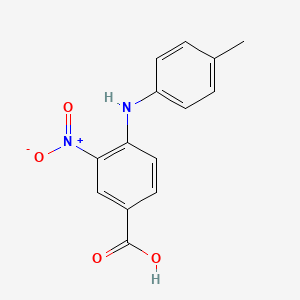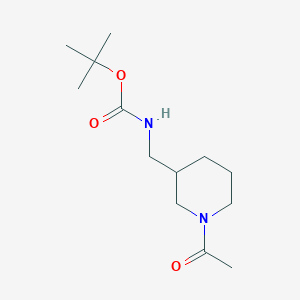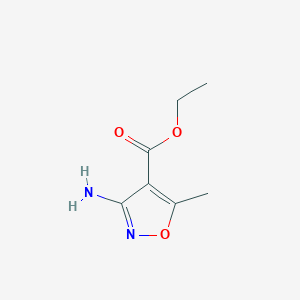
1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as DMTQ-urea and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
科学的研究の応用
Synthesis and Chemical Structure
Research on heterocyclic compounds, including those related to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea," emphasizes the synthesis and structural elucidation of compounds with complex molecular architectures. Kametani et al. (1971) explored the syntheses of heterocyclic compounds, focusing on Pschorr reactions of 1-(2-aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines, contributing to the total synthesis of compounds like thalicsimidine and providing insights into dienone coupling and the formation of isoquinoline derivatives (Kametani, T., Takahashi, K., Sugahara, T., Koizumi, M., & Fukumoto, K., 1971).
Biological Applications and Molecular Analysis
In the realm of pharmacology and molecular structure analysis, compounds possessing the 1,3,4-thiadiazole core, which shares structural similarities with the target compound, have been highlighted for their biological activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating significant DNA protective ability against oxidative stress and strong antimicrobial activity, indicating the potential of these compounds in developing therapeutic agents (Gür, M., Yerlikaya, S., Şener, N., et al., 2020).
Protective Groups and Functionalization
The utility of the 3,4-dimethoxybenzyl moiety as a protective group in the synthesis of complex molecules has been explored, demonstrating its role in the N-protection of 1,2-thiazetidine 1,1-dioxides and its facile removal under specific conditions, which could be relevant for the synthesis or modification of compounds similar to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" (Grunder-Klotz, E. & Ehrhardt, J., 1991).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-7-3-12(9-17(16)26-2)11-20-19(24)21-14-5-6-15-13(10-14)4-8-18(23)22-15/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRSQRKBDIEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)


![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)